molecular formula C18H18ClNO3 B2847185 N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide CAS No. 14157-43-8

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide

Cat. No.: B2847185
CAS No.: 14157-43-8
M. Wt: 331.8
InChI Key: FWIHQEHBPKZJHA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group and a propanamide moiety linked to a chlorinated methylphenoxy group

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide typically involves the following steps:

    Formation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The 4-chloro-2-methylphenol is then reacted with 2-bromopropanoic acid in the presence of a base like potassium carbonate to form 2-(4-chloro-2-methylphenoxy)propanoic acid.

    Amidation: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then reacted with 4-acetylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(4-chloro-2-methylphenoxy)-2-(4-carboxyphenyl)propanamide.

    Reduction: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamine.

    Substitution: N-(4-acetylphenyl)-2-(4-substituted-2-methylphenoxy)propanamide.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(4-chlorophenoxy)propanamide: Lacks the methyl group on the phenoxy ring.

    N-(4-acetylphenyl)-2-(4-methylphenoxy)propanamide: Lacks the chlorine atom on the phenoxy ring.

    N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)butanamide: Has a butanamide moiety instead of a propanamide moiety.

Uniqueness

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-10-15(19)6-9-17(11)23-13(3)18(22)20-16-7-4-14(5-8-16)12(2)21/h4-10,13H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIHQEHBPKZJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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